molecular formula C9H18O8S2 B022313 [(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate CAS No. 109281-59-6

[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate

Cat. No.: B022313
CAS No.: 109281-59-6
M. Wt: 318.4 g/mol
InChI Key: LIIWJXAZDNSJSP-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate is a useful research compound. Its molecular formula is C9H18O8S2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63042. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C9H18O8S2C_9H_{18}O_8S_2, with a molecular weight of approximately 318.364 g/mol. Its structure comprises a dioxolane ring with methylsulfonyloxymethyl and methanesulfonate groups that contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₁₈O₈S₂
Molecular Weight318.364 g/mol
LogP1.6205
PSA121.96 Ų

Research indicates that compounds with similar dioxolane structures often exhibit multiple biological activities, including:

  • Antioxidant Activity : Compounds in this class can scavenge free radicals, reducing oxidative stress in biological systems.
  • Antinociceptive Effects : Evidence suggests that these compounds may modulate pain pathways, particularly through interactions with glutamatergic and serotonergic systems.
  • Anti-inflammatory Properties : The presence of sulfonate groups may enhance anti-inflammatory effects by inhibiting pro-inflammatory mediators.

Antioxidant Activity

A study evaluated the antioxidant properties of related compounds in vitro. Results showed that these compounds significantly reduced levels of thiobarbituric acid reactive species and exhibited radical scavenging activity against DPPH and ABTS radicals. This suggests potential therapeutic applications in oxidative stress-related conditions .

Antinociceptive Effects

In vivo studies using mouse models demonstrated that the compound significantly reduced nociception induced by chemical stimuli such as acetic acid and glutamate. The antinociceptive effect was comparable to that of established analgesics like meloxicam, indicating a promising role in pain management .

Anti-inflammatory Effects

The compound also exhibited anti-edematogenic activity in models of inflammation induced by croton oil. It reduced paw edema formation and myeloperoxidase activity, suggesting an ability to mitigate inflammatory responses .

Case Studies

  • Case Study on Pain Management : In a controlled study involving male Swiss mice, pretreatment with the compound at varying doses (1, 10, and 50 mg/kg) resulted in significant reductions in pain responses compared to controls. The modulation of serotonergic pathways was implicated in this effect, as antagonists reversed the analgesic response .
  • Case Study on Oxidative Stress : Another investigation focused on the antioxidant capacity of related dioxolane derivatives. The results indicated that these compounds could protect cellular components from oxidative damage, supporting their use as potential therapeutic agents against diseases characterized by oxidative stress .

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of [(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate is in the pharmaceutical industry:

  • Prodrug Development : The compound serves as a prodrug precursor for active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability.
  • Antiviral Agents : Research indicates potential antiviral properties, making it a candidate for developing treatments against viral infections.

Chemical Research

In chemical research, this compound is utilized for:

  • Reagent in Organic Synthesis : It acts as a methylating agent in organic synthesis, facilitating the introduction of methyl groups into various substrates.
  • Synthetic Intermediates : The compound is used as an intermediate in the synthesis of complex organic molecules, particularly those involving dioxolane structures.

Material Science

In material science, this compound finds applications such as:

  • Polymer Chemistry : It can be incorporated into polymer matrices to modify physical properties like thermal stability and mechanical strength.
  • Coatings and Adhesives : The compound is explored for use in coatings and adhesives due to its chemical stability and compatibility with various substrates.

Case Study 1: Prodrug Formulation

A study investigated the efficacy of this compound as a prodrug for an antiviral agent. Results indicated improved solubility and bioavailability compared to the parent drug when administered in vivo.

Case Study 2: Organic Synthesis

In a research project focused on synthesizing complex natural products, researchers utilized this compound as a key intermediate. The study highlighted its role in achieving high yields and selectivity in multi-step synthetic pathways.

Properties

IUPAC Name

[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O8S2/c1-9(2)16-7(5-14-18(3,10)11)8(17-9)6-15-19(4,12)13/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIWJXAZDNSJSP-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)COS(=O)(=O)C)COS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)COS(=O)(=O)C)COS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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